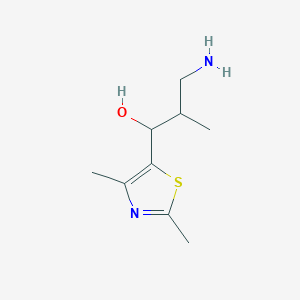![molecular formula C14H19NO B13158325 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13158325.png)
3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound that features a nitrogen atom within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. One common method includes the use of sodium borohydride in a methanol solvent to reduce 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one . Another approach involves the use of a ruthenium complex as a catalyst in the presence of hydrogen .
Industrial Production Methods
Industrial production of this compound may leverage the same reduction techniques but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. The process typically involves continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:
Reduction: Reduction of the ketone group to form the corresponding alcohol.
Substitution: Reactions with halides and azides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts in the presence of oxygen.
Reduction: Sodium borohydride in methanol or hydrogen with a ruthenium catalyst.
Substitution: Sodium azide and potassium iodide in appropriate solvents.
Major Products
Oxidation: Carbonyl compounds.
Reduction: this compound.
Substitution: 3-substituted 9-iodo or 9-azido derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for complex organic molecules.
Catalysis: Functions as a catalyst in oxidation reactions.
Material Science:
Mecanismo De Acción
The mechanism of action of 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with various molecular targets. In oxidation reactions, the compound acts as a catalyst, facilitating the transfer of oxygen to the substrate. The nitrogen atom within the bicyclic structure plays a crucial role in stabilizing the transition state and enhancing the reaction rate .
Comparación Con Compuestos Similares
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A precursor in the synthesis of 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A related compound used as a catalyst in oxidation reactions.
N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs: Compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
3-Phenyl-9-azabicyclo[331]nonan-3-ol is unique due to its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C14H19NO |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C14H19NO/c16-14(11-5-2-1-3-6-11)9-12-7-4-8-13(10-14)15-12/h1-3,5-6,12-13,15-16H,4,7-10H2 |
Clave InChI |
XZHGLQVLVUJNKI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC(C1)N2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



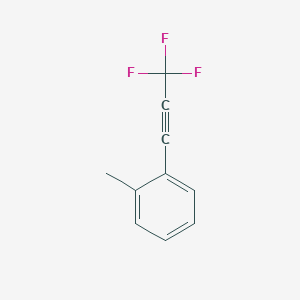



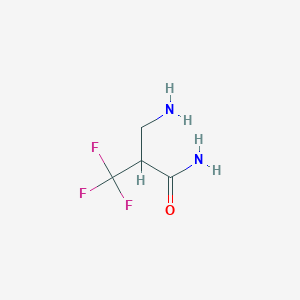



![(1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13158311.png)
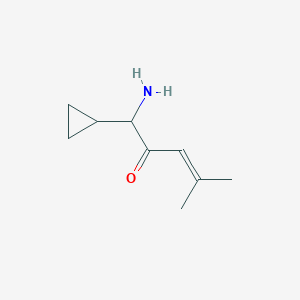
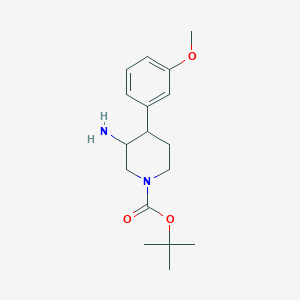
![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B13158324.png)
